molecular formula C18H19NO4S B2388734 N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide CAS No. 919844-00-1

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide

Cat. No.: B2388734
CAS No.: 919844-00-1
M. Wt: 345.41
InChI Key: PLOUNIZRHVRRCI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide is a chemical compound with a complex structure that includes an acetyl group, a phenyl ring, an isopropylsulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 4-aminophenyl with acetic anhydride to form N-(4-acetylphenyl)amine. This intermediate is then subjected to sulfonylation using isopropylsulfonyl chloride in the presence of a base such as pyridine to yield N-(4-acetylphenyl)-3-(isopropylsulfonyl)amine. Finally, the benzamide moiety is introduced through a coupling reaction with benzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-isopropoxybenzamide
  • N-(4-acetylphenyl)-4-isopropylbenzamide
  • N-(4-acetylphenyl)methanesulfonamide

Uniqueness

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide is unique due to the presence of both an isopropylsulfonyl group and a benzamide moiety, which confer distinct chemical properties and reactivity. This combination of functional groups allows for specific interactions with biological targets and makes it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-acetylphenyl)-3-propan-2-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-12(2)24(22,23)17-6-4-5-15(11-17)18(21)19-16-9-7-14(8-10-16)13(3)20/h4-12H,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOUNIZRHVRRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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